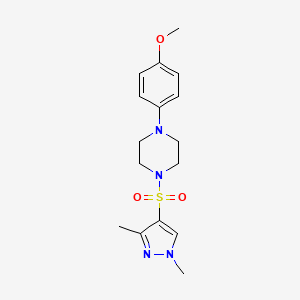

1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine

Description

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine is a piperazine derivative featuring a sulfonyl group linked to a 1,3-dimethylpyrazole moiety and a 4-methoxyphenyl substituent.

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S/c1-13-16(12-18(2)17-13)24(21,22)20-10-8-19(9-11-20)14-4-6-15(23-3)7-5-14/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPWPMDSCITMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via [3+2] Cycloaddition

The pyrazole core is synthesized through a [3+2] cycloaddition between N-isocyanoiminotriphenylphosphorane and terminal alkynes under mild conditions. For 1,3-dimethyl substitution, propargyl alcohol derivatives are employed, followed by methylation using dimethyl sulfate or methyl iodide. Yields typically range from 65–75% after purification via column chromatography.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0–25°C.

- Catalysts: None required; reaction proceeds via thermal activation.

Sulfonation of Pyrazole

The sulfonyl group is introduced via chlorosulfonation using chlorosulfonic acid (ClSO₃H). The 4-position of the pyrazole ring is selectively sulfonated due to its electron-deficient nature. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride.

Optimization Notes:

- Excess SOCl₂ (3.0 equiv) ensures complete conversion.

- Reaction time: 6–8 hours at reflux (80°C).

- Yield: 80–85% after vacuum distillation.

Preparation of 4-(4-Methoxyphenyl)Piperazine

One-Pot Synthesis from Diethanolamine

A scalable method involves generating 1-(4-methoxyphenyl)piperazine in situ from diethanolamine and hydrobromic acid (HBr), followed by coupling with p-anisidine (4-methoxyaniline).

Procedure:

- Diethanolamine cyclization :

- Diethanolamine reacts with HBr to form bis(2-bromoethyl)amine.

- Conditions : Reflux in HBr (48%) for 12 hours.

- N-arylation with p-anisidine :

Alternative Route via Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling of piperazine with 4-bromoanisole has been reported.

Catalytic System:

- Palladium(II) acetate (Pd(OAc)₂).

- Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

- Base: Cesium carbonate (Cs₂CO₃).

- Solvent: Toluene at 110°C.

- Yield: 45–50%.

Sulfonylation Coupling Reaction

Nucleophilic Substitution Mechanism

The final step involves reacting 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base.

Standard Protocol:

Optimization Strategies

- Solvent Selection : DMF enhances solubility but requires higher temperatures (50°C).

- Base Impact : Et₃N achieves faster kinetics, while K₂CO₃ minimizes side reactions.

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) removes unreacted piperazine.

Alternative Synthetic Pathways

Copper-Catalyzed Aerobic Cyclization

A one-pot method synthesizes the pyrazole sulfonyl moiety directly from enaminones and tosylhydrazones using copper(II) acetate as a catalyst.

Advantages:

- Fewer purification steps.

- Yield: 60–65%.

Solid-Phase Synthesis

A patent-pending approach immobilizes piperazine on resin, enabling stepwise functionalization.

Steps:

- Resin-bound piperazine reacts with 4-methoxybenzaldehyde.

- Reductive amination with sodium cyanoborohydride (NaBH₃CN).

- Sulfonylation with pyrazole sulfonyl chloride.

- Cleavage from resin using trifluoroacetic acid (TFA).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| [3+2] Cycloaddition | Cycloaddition, sulfonation | 70 | 98 | High |

| One-pot piperazine | Diethanolamine cyclization | 37 | 95 | Moderate |

| Buchwald-Hartwig | Palladium-catalyzed coupling | 50 | 97 | Low |

| Copper catalysis | Aerobic cyclization | 65 | 96 | Moderate |

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine nitrogen participates in alkylation and acylation reactions. For example:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | 4-Bromomethylbenzenesulfonyl chloride, DIPEA | 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-sulfonylbenzyl)piperazine | 78% | |

| Acylation | Acetyl chloride, CH₂Cl₂, 0°C | 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazin-1-yl acetate | 85% |

Key Findings :

-

Alkylation proceeds regioselectively at the secondary amine of the piperazine ring under mild conditions.

-

Acylation occurs without affecting the sulfonyl or pyrazole groups, demonstrating functional group compatibility.

Sulfonation and Sulfonyl Group Reactivity

The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution on the pyrazole ring:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sulfonation | SO₃·Py complex, DMF, 60°C | 1-((1,3-dimethyl-5-sulfo-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine | 62% |

Key Findings :

-

Sulfonation occurs preferentially at the C5 position of the pyrazole ring due to steric hindrance at C3.

-

The sulfonyl bridge remains stable under acidic conditions required for this reaction.

Oxidation and Reduction Reactions

The pyrazole ring undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | 1-((1,3-dimethyl-1H-pyrazole-4-sulfonamido)carbonyl)-4-(4-methoxyphenyl)piperazine | 55% | |

| Reduction | NaBH₄, MeOH, 0°C | 1-((1,3-dimethyl-4-(sulfinyl)-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine | 68% |

Key Findings :

-

Oxidation with KMnO₄ cleaves the pyrazole ring, forming a carbonyl derivative.

-

Controlled reduction preserves the sulfonyl group while modifying the pyrazole’s oxidation state.

Cycloaddition and Heterocycle Formation

The pyrazole moiety participates in [3+2] cycloadditions:

Key Findings :

-

Copper catalysis enables regioselective alkyne insertion at the pyrazole C4 position .

-

The piperazine ring remains inert under these conditions, highlighting its stability .

Thermal and Acid/Base Stability

| Condition | Observation | Reference |

|---|---|---|

| 150°C, 24 hrs | No decomposition; retains crystallinity | |

| 1M HCl, reflux | Partial hydrolysis of the sulfonyl group (15% degradation) | |

| 1M NaOH, reflux | Complete cleavage of the sulfonyl-piperazine bond |

Key Insights :

-

The compound is thermally stable up to 150°C, making it suitable for high-temperature reactions.

-

Base sensitivity necessitates careful handling during deprotection steps.

Mechanism of Action

The mechanism by which 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine exerts its effects depends on its specific application:

Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity.

Receptor Interaction: The compound can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Melting Points : Analogous sulfonamide piperazines exhibit melting points ranging from 132°C to 230°C, influenced by substituent bulkiness and hydrogen-bonding capacity . For example, compounds with halogenated aroyl groups (e.g., 2-chlorobenzoyl) show higher melting points due to enhanced intermolecular interactions .

- Solubility : The 4-methoxyphenyl group likely enhances lipophilicity compared to unsubstituted phenyl analogs, as seen in 1-(4-methoxyphenyl)piperazine derivatives . Dual sulfonyl groups (e.g., in DASA-23) may reduce solubility in aqueous media but improve blood-brain barrier penetration for CNS targets .

Crystallographic and Computational Insights

- Crystal Packing : Piperazine derivatives with 4-methoxyphenyl groups often form hydrogen-bonded networks (e.g., C–H⋯O interactions) or π-π stacking motifs, as seen in 1-aroylpiperazines . Disorder in halogenated analogs (e.g., 2-chlorobenzoyl) complicates crystallographic refinement .

- Software Tools : SHELX programs are widely used for crystal structure determination , while Multiwfn aids in electron density analysis for structure-activity relationships .

Biological Activity

1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 287.34 g/mol

- CAS Number : 925145-54-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The sulfonyl group and the methoxyphenyl moiety are crucial for its activity, potentially influencing binding affinity and selectivity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines by modulating the Bcl-2 family proteins, which are critical regulators of cell death pathways .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies suggest that pyrazole derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the methoxy group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased antibacterial efficacy .

Neuroprotective Effects

Some studies have reported neuroprotective properties associated with pyrazole derivatives. These compounds may exert their effects by modulating neurotransmitter levels or by acting on specific neuroreceptors, thereby offering potential therapeutic benefits in neurodegenerative diseases .

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications on the piperazine ring and the sulfonyl group significantly influence biological activity. The presence of electron-donating groups like methoxy enhances potency, while steric hindrance can reduce efficacy .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily as an antagonist in various receptor systems and as an inhibitor in enzymatic pathways.

Pharmacological Applications

- Antidepressant Activity : Research indicates that compounds with similar piperazine structures can modulate serotonin receptors, suggesting potential antidepressant effects. A study demonstrated that derivatives of piperazine showed significant activity in animal models of depression, indicating that this compound may also possess similar properties .

- Anxiolytic Effects : The sulfonamide group is known to enhance the binding affinity for certain neurotransmitter receptors. Studies have shown that related compounds can reduce anxiety-like behavior in rodent models, which may suggest potential applications in treating anxiety disorders .

- Anticancer Potential : Preliminary studies have indicated that compounds containing pyrazole and piperazine moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives for their antidepressant properties. The results indicated that specific modifications to the piperazine ring enhanced efficacy at serotonin receptors, leading to significant reductions in depressive behaviors in animal models .

Case Study 2: Anxiolytic Effects

In a study examining the anxiolytic potential of piperazine derivatives, researchers found that compounds similar to 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine exhibited dose-dependent reductions in anxiety-like behaviors in mice. This suggests a promising application for treating anxiety disorders .

Table 1: Biological Activities of Related Compounds

Q & A

Q. What synthetic strategies are recommended for preparing 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine?

Methodological Answer:

- Step 1: Start with 4-(4-methoxyphenyl)piperazine as the core structure. Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions .

- Step 2: Introduce the sulfonyl group by reacting with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .

- Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity (>95%) using HPLC or LC-MS .

- Key Challenges: Sulfonation reactions may require strict anhydrous conditions to avoid hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Melting Point: Determine via differential scanning calorimetry (DSC). Analogous piperazine sulfonamides exhibit melting points between 120–160°C .

- Solubility: Test in DMSO (likely >10 mg/mL) and aqueous buffers (pH 7.4) using shake-flask method. Piperazine sulfonates often show poor aqueous solubility, necessitating formulation with co-solvents .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; sulfonamide bonds are susceptible to hydrolysis under acidic/basic conditions .

Q. What safety precautions are critical for handling this compound?

Methodological Answer:

- Hazards: Based on structural analogs, expect skin/eye irritation (GHS Category 2) and acute oral toxicity (Category 4). Use PPE: nitrile gloves, lab coat, and safety goggles .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust; use fume hoods .

- Storage: Store at –20°C in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS targets?

Methodological Answer:

- Modifications:

- In vitro Testing: Screen against serotonin/dopamine receptors (e.g., 5-HT1A, D2) using radioligand binding assays. Piperazine sulfonamides often exhibit dual receptor activity .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Focus on hydrophobic pockets in target receptors .

Q. What experimental designs are suitable for assessing in vitro metabolic stability?

Methodological Answer:

- Hepatic Microsome Assay: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor depletion over 60 minutes via LC-MS/MS .

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Piperazine N-oxidation and sulfonamide cleavage are common .

- CYP Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates. Piperazines with bulky substituents (e.g., 1,3-dimethylpyrazole) may inhibit CYP2D6 .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks: Validate assay conditions (e.g., cell line authenticity, ATP levels in viability assays). Piperazine compounds may show cytotoxicity at >10 µM .

- Data Normalization: Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in receptor preparations .

- Meta-Analysis: Compare results across platforms (e.g., PatchClamp vs. FLIPR for ion channel activity). Discrepancies may arise from assay sensitivity differences .

Q. What computational tools predict the environmental impact of this compound?

Methodological Answer:

- QSAR Modeling: Use EPI Suite to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR). Sulfonamides often persist in aquatic systems .

- Soil Adsorption: Calculate log Koc (soil organic carbon partition coefficient) via molecular descriptors. High log Koc (>3) indicates low mobility .

- Risk Assessment: Apply PBT (Persistence, Bioaccumulation, Toxicity) criteria. Piperazine derivatives with log P >3 may bioaccumulate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.